molecular formula C13H8N2O3 B8277431 3-Nitro-6(5h)-phenanthridinone

3-Nitro-6(5h)-phenanthridinone

Cat. No. B8277431
M. Wt: 240.21 g/mol
InChI Key: ISLOXRTUQJQYES-UHFFFAOYSA-N
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Patent
US05994544

Procedure details

A mixture of 3-nitro-6(5H)-phenanthridinone (structure 55 of Scheme XVI, where R1 =H, R2 =R3 =benzo, Y=NH) (480 mg, 1.5 mmol) and 50 mg of 10% Pd/C in 60 mL of DMF was stirred under an atmosphere of H2 for 2 h. The mixture was filtered through a Celite™ pad and the filtrate was concentrated to give 0.4 g of the crude aniline as a yellow solid. This material was used without further purification.
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:8]3[C:13]([C:14](=[O:18])[NH:15][C:16]=2[CH:17]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3)([O-])=O>CN(C=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[C:8]3[C:13]([C:14](=[O:18])[NH:15][C:16]=2[CH:17]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=2C3=CC=CC=C3C(NC2C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of H2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite™ pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC=2C3=CC=CC=C3C(NC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 126.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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